Cas no 2165538-31-6 ((3R,4S)-4-Fluoro-N-(2-phenylethyl)oxolan-3-amine)

(3R,4S)-4-Fluoro-N-(2-phenylethyl)oxolan-3-amine 化学的及び物理的性質
名前と識別子
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- (3R,4S)-4-fluoro-N-(2-phenylethyl)oxolan-3-amine
- (3R,4S)-4-Fluoro-N-(2-phenylethyl)oxolan-3-amine
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- インチ: 1S/C12H16FNO/c13-11-8-15-9-12(11)14-7-6-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2/t11-,12-/m1/s1
- InChIKey: FPZSLOPFIWQZGK-VXGBXAGGSA-N
- ほほえんだ: F[C@@H]1COC[C@H]1NCCC1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 183
- トポロジー分子極性表面積: 21.3
- 疎水性パラメータ計算基準値(XlogP): 1.9
(3R,4S)-4-Fluoro-N-(2-phenylethyl)oxolan-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1912-2910-0.5g |
(3R,4S)-4-fluoro-N-(2-phenylethyl)oxolan-3-amine |
2165538-31-6 | 95%+ | 0.5g |
$318.0 | 2023-09-06 | |
Life Chemicals | F1912-2910-1g |
(3R,4S)-4-fluoro-N-(2-phenylethyl)oxolan-3-amine |
2165538-31-6 | 95%+ | 1g |
$335.0 | 2023-09-06 | |
Life Chemicals | F1912-2910-5g |
(3R,4S)-4-fluoro-N-(2-phenylethyl)oxolan-3-amine |
2165538-31-6 | 95%+ | 5g |
$1005.0 | 2023-09-06 | |
Life Chemicals | F1912-2910-0.25g |
(3R,4S)-4-fluoro-N-(2-phenylethyl)oxolan-3-amine |
2165538-31-6 | 95%+ | 0.25g |
$302.0 | 2023-09-06 | |
TRC | R236866-500mg |
(3r,4s)-4-fluoro-n-(2-phenylethyl)oxolan-3-amine |
2165538-31-6 | 500mg |
$ 320.00 | 2022-06-03 | ||
TRC | R236866-1g |
(3r,4s)-4-fluoro-n-(2-phenylethyl)oxolan-3-amine |
2165538-31-6 | 1g |
$ 475.00 | 2022-06-03 | ||
Life Chemicals | F1912-2910-10g |
(3R,4S)-4-fluoro-N-(2-phenylethyl)oxolan-3-amine |
2165538-31-6 | 95%+ | 10g |
$1407.0 | 2023-09-06 | |
Life Chemicals | F1912-2910-2.5g |
(3R,4S)-4-fluoro-N-(2-phenylethyl)oxolan-3-amine |
2165538-31-6 | 95%+ | 2.5g |
$670.0 | 2023-09-06 | |
TRC | R236866-100mg |
(3r,4s)-4-fluoro-n-(2-phenylethyl)oxolan-3-amine |
2165538-31-6 | 100mg |
$ 95.00 | 2022-06-03 |
(3R,4S)-4-Fluoro-N-(2-phenylethyl)oxolan-3-amine 関連文献
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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7. Back matter
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
(3R,4S)-4-Fluoro-N-(2-phenylethyl)oxolan-3-amineに関する追加情報
Introduction to (3R,4S)-4-Fluoro-N-(2-phenylethyl)oxolan-3-amine (CAS No. 2165538-31-6)
The compound (3R,4S)-4-Fluoro-N-(2-phenylethyl)oxolan-3-amine, identified by the CAS registry number 2165538-31-6, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of oxolane derivatives, which are cyclic ethers with a five-membered ring structure. The presence of a fluoro substituent at the 4-position and an N-(2-phenylethyl) group at the 3-position introduces unique electronic and steric properties, making it a subject of interest in both academic and industrial research.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging stereoselective methodologies to achieve the desired (3R,4S) configuration. The synthesis typically involves multi-step processes, including nucleophilic substitutions, eliminations, and cyclizations, often utilizing chiral auxiliaries or asymmetric catalysis to control stereochemistry. These methods have been refined in recent studies to enhance yield and purity, as reported in leading journals such as Journal of Organic Chemistry and Chemical Communications.
The structural features of (3R,4S)-4-Fluoro-N-(2-phenylethyl)oxolan-3-amine make it a valuable building block in drug discovery programs. The oxolane ring provides rigidity and stability, while the fluoro group introduces electron-withdrawing effects that can modulate biological activity. The N-(2-phenylethyl) substituent adds lipophilicity and enhances membrane permeability, which are critical properties for drug candidates targeting various therapeutic areas.
In terms of applications, this compound has shown promise in medicinal chemistry as a potential lead for treating neurodegenerative diseases. Recent studies have highlighted its ability to inhibit specific enzymes implicated in Alzheimer's disease progression. For instance, research published in Nature Communications demonstrated that analogs of this compound exhibit potent acetylcholinesterase inhibitory activity without significant off-target effects.
Beyond pharmacology, the compound's unique properties also make it a candidate for materials science applications. Its ability to form stable amide bonds under mild conditions suggests potential use in polymer synthesis or as a component in advanced materials with tailored mechanical properties.
The synthesis and characterization of (3R,4S)-4-Fluoro-N-(2-phenylethyl)oxolan-3-amine have been extensively documented in peer-reviewed literature. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to confirm its molecular structure and stereochemistry. These analytical techniques provide critical insights into the compound's purity and stability under various conditions.
In conclusion, (3R,4S)-4-Fluoro-N-(2-phenylethyl)oxolan-3-amime (CAS No. 2165538-31-) stands as a testament to the ingenuity of modern synthetic chemistry. Its versatile structure and promising biological profile position it as a key player in future drug development and material innovation.
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